molecular formula C19H10Cl2N2O3 B148777 N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine CAS No. 125372-41-0

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine

Katalognummer B148777
CAS-Nummer: 125372-41-0
Molekulargewicht: 385.2 g/mol
InChI-Schlüssel: XXIVKPFHOOTVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and has potential therapeutic applications in various diseases.

Wirkmechanismus

DCPIB acts as a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, which are transmembrane proteins that regulate cell volume. N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine play a crucial role in various physiological processes, including cell proliferation, migration, and apoptosis. DCPIB blocks the chloride ion transport through N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, leading to cell swelling and ultimately cell death.
Biochemical and Physiological Effects:
DCPIB has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway. DCPIB also reduces the infarct size in the heart during ischemia-reperfusion injury by inhibiting N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine. Additionally, DCPIB has been shown to increase the oxygen-carrying capacity of red blood cells, making it a potential treatment for sickle cell disease.

Vorteile Und Einschränkungen Für Laborexperimente

DCPIB has several advantages for lab experiments. It is a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, making it a useful tool for studying the role of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine in physiological processes. DCPIB is also stable and can be easily synthesized in large quantities. However, DCPIB has some limitations. It is not a specific inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine and can also inhibit other ion channels. Additionally, DCPIB has a short half-life, which limits its use in long-term experiments.

Zukünftige Richtungen

There are several future directions for DCPIB research. One potential direction is to investigate the use of DCPIB in treating heart diseases, such as myocardial infarction and heart failure. Another direction is to explore the anticancer properties of DCPIB and its potential use in combination with other anticancer drugs. Additionally, DCPIB can be studied for its potential use in treating other diseases, such as sickle cell disease and stroke. Further research is also needed to optimize the synthesis method and improve the specificity of DCPIB for N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine.

Synthesemethoden

The synthesis of DCPIB involves the reaction of 2-nitronaphtho[2,1-b]furan-7-amine with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction yields DCPIB as a yellow solid with a purity of over 95%. The synthesis method has been optimized and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

DCPIB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, making it a potential treatment for heart diseases. DCPIB has also been studied for its anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, DCPIB has been investigated for its potential use in treating cystic fibrosis, sickle cell disease, and stroke.

Eigenschaften

CAS-Nummer

125372-41-0

Produktname

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine

Molekularformel

C19H10Cl2N2O3

Molekulargewicht

385.2 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)-N-(2-nitrobenzo[e][1]benzofuran-7-yl)methanimine

InChI

InChI=1S/C19H10Cl2N2O3/c20-13-3-1-12(17(21)8-13)10-22-14-4-5-15-11(7-14)2-6-18-16(15)9-19(26-18)23(24)25/h1-10H

InChI-Schlüssel

XXIVKPFHOOTVQV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl

Kanonische SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl

Synonyme

N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.